1-Vinyl-1,2,4-triazole

Catalog No.
S579649
CAS No.
2764-83-2
M.F
C4H5N3
M. Wt
95.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Vinyl-1,2,4-triazole

CAS Number

2764-83-2

Product Name

1-Vinyl-1,2,4-triazole

IUPAC Name

1-ethenyl-1,2,4-triazole

Molecular Formula

C4H5N3

Molecular Weight

95.1 g/mol

InChI

InChI=1S/C4H5N3/c1-2-7-4-5-3-6-7/h2-4H,1H2

InChI Key

ITUNZCVRYICLQM-UHFFFAOYSA-N

SMILES

C=CN1C=NC=N1

Synonyms

1-vinyl-1,2,4-triazole, VTri cpd

Canonical SMILES

C=CN1C=NC=N1

Here are some areas of scientific research where 1-Vinyl-1,2,4-triazole has been explored:

Organic Chemistry:

  • Synthesis of new compounds: Researchers have used 1-vinyl-1,2,4-triazole as a building block to synthesize new molecules with various potential applications, including pharmaceuticals, agrochemicals, and materials science [].
  • Click chemistry: 1-Vinyl-1,2,4-triazole is a valuable participant in click chemistry reactions, which are known for their efficiency and ease of use in creating new molecules [].

Materials Science:

  • Polymers: Researchers have incorporated 1-vinyl-1,2,4-triazole into polymers to improve their properties, such as thermal stability, mechanical strength, and flame retardancy [, ].

Medicinal Chemistry:

  • Drug discovery: Due to its unique chemical properties, 1-vinyl-1,2,4-triazole has been explored in the development of new drugs, particularly for the treatment of cancer and infectious diseases [, ].

1-Vinyl-1,2,4-triazole is an organic compound with the molecular formula C₄H₅N₃. It features a vinyl group attached to a 1,2,4-triazole ring, making it a member of the triazole family. This compound is characterized by its five-membered heterocyclic structure containing three nitrogen atoms and two carbon atoms. The presence of the vinyl group allows for various

, primarily through its vinyl group. Key reactions include:

  • Radical Polymerization: This compound can undergo radical polymerization to form poly(1-vinyl-1,2,4-triazole), which exhibits unique physicochemical properties and potential applications in coatings and adhesives .
  • Copolymerization: 1-Vinyl-1,2,4-triazole can copolymerize with other monomers such as 1-vinyl-4,5,6,7-tetrahydroindole. This copolymerization enhances the material properties of the resulting polymers .
  • Electro

Research indicates that 1-vinyl-1,2,4-triazole and its derivatives exhibit notable biological activities. These include:

  • Antimicrobial Properties: Compounds derived from 1-vinyl-1,2,4-triazole have shown effectiveness against various bacterial strains and fungi. Studies suggest that these compounds may disrupt microbial cell membranes or inhibit essential metabolic pathways .
  • Anticancer Activity: Some derivatives of 1-vinyl-1,2,4-triazole have been investigated for their potential anticancer properties. They may act by inducing apoptosis in cancer cells or inhibiting tumor growth through various mechanisms .

Several methods exist for synthesizing 1-vinyl-1,2,4-triazole:

  • Cycloaddition Reactions: A common method involves the cycloaddition of nitriles and amidines in the presence of catalysts like copper(I) complexes. This method facilitates the formation of the triazole ring effectively .
  • Radical Initiation: The compound can also be synthesized through radical initiation processes where vinyl groups are introduced into the triazole structure under controlled conditions .
  • Click Chemistry: The application of click chemistry techniques allows for efficient synthesis of 1-vinyl-1,2,4-triazoles with high yields. This method often utilizes copper-catalyzed azide-alkyne cycloaddition reactions .

The applications of 1-vinyl-1,2,4-triazole are diverse and include:

  • Polymer Production: Its ability to polymerize makes it valuable in creating hydrophilic polymers used in coatings and adhesives .
  • Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development targeting microbial infections and cancer treatment .
  • Agriculture: Some derivatives are investigated for their potential as fungicides or herbicides due to their antimicrobial properties .

Interaction studies focus on how 1-vinyl-1,2,4-triazole interacts with other chemical entities:

  • Metal Complexation: The compound has been studied for its ability to form complexes with metal ions, which can enhance its biological activity or alter its physicochemical properties .
  • Biological Interactions: Research has shown that derivatives may interact with specific biological targets such as enzymes or receptors involved in disease pathways .

Several compounds exhibit similarities to 1-vinyl-1,2,4-triazole due to their structural features or functional groups. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-Vinyl-1,2,3-triazoleTriazoleExhibits different reactivity patterns; used in click chemistry applications.
5-Vinyl-1H-tetrazoleTetrazoleContains four nitrogen atoms; shows distinct biological activity profiles.
3-Amino-5-methyl-1H-pyrazolePyrazoleSimilar heterocyclic structure; utilized in pharmaceuticals but with different bioactivity.
3-Vinyl-5-methylthiadiazoleThiadiazoleContains sulfur; offers unique electronic properties compared to triazoles.

The uniqueness of 1-vinyl-1,2,4-triazole lies in its specific arrangement of nitrogen atoms within the ring structure and the presence of a vinyl group that enhances its reactivity and potential applications in various fields.

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

1-Vinyl-1,2,4-triazole

Dates

Modify: 2023-08-15

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